molecular formula C22H16ClFN6O B1663530 5-(3-Chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)indolin-2-one CAS No. 1141080-15-0

5-(3-Chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)indolin-2-one

Cat. No.: B1663530
CAS No.: 1141080-15-0
M. Wt: 434.9 g/mol
InChI Key: OABSWPUPIHULMQ-JOCHJYFZSA-N
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Description

TROX-1 is a chemical compound known for its potent blocking action on calcium channels of the Ca v 2 type. It was developed as a potential analgesic following the discovery that the selective Ca v 2.2 blocker ziconotide is an effective analgesic with similar efficacy to strong opioid drugs . TROX-1 is not as selective as ziconotide, as it also blocks the Ca v 2.1 and Ca v 2.3 calcium channel subtypes. it has the significant advantage of being orally active, unlike ziconotide, which must be administered intrathecally .

Preparation Methods

The synthesis of TROX-1 involves several steps, starting with the preparation of the substituted N-triazole oxindole core. The synthetic route typically includes the following steps:

    Formation of the oxindole core: This involves the reaction of an appropriate indole derivative with a suitable reagent to form the oxindole structure.

    Substitution reactions: The oxindole core is then subjected to various substitution reactions to introduce the desired functional groups, such as the chloro-fluorophenyl and pyrimidinylmethyl groups.

    Final assembly:

Chemical Reactions Analysis

TROX-1 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

CAS No.

1141080-15-0

Molecular Formula

C22H16ClFN6O

Molecular Weight

434.9 g/mol

IUPAC Name

(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-5-yl)indol-2-one

InChI

InChI=1S/C22H16ClFN6O/c1-22(8-13-9-25-11-26-10-13)16-6-14(15-2-4-18(24)17(23)7-15)3-5-19(16)30(20(22)31)21-27-12-28-29-21/h2-7,9-12H,8H2,1H3,(H,27,28,29)/t22-/m1/s1

InChI Key

OABSWPUPIHULMQ-JOCHJYFZSA-N

Isomeric SMILES

C[C@]1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5

SMILES

CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5

Synonyms

5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one
TROX-1 compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)indolin-2-one
Reactant of Route 2
Reactant of Route 2
5-(3-Chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)indolin-2-one
Reactant of Route 3
Reactant of Route 3
5-(3-Chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)indolin-2-one
Reactant of Route 4
Reactant of Route 4
5-(3-Chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)indolin-2-one
Reactant of Route 5
5-(3-Chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)indolin-2-one
Reactant of Route 6
5-(3-Chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)indolin-2-one
Customer
Q & A

Q1: What is the primary mechanism of action of TROX-1?

A: TROX-1 acts as a state-dependent inhibitor of voltage-gated calcium channels (Cav), primarily targeting the Cav2.2 subtype (N-type calcium channels). [, ] This means it preferentially binds to and blocks the channel when it's in an open or inactivated state, typically after membrane depolarization. [, ] This state-dependent inhibition is thought to contribute to its potentially improved therapeutic window compared to state-independent inhibitors like ziconotide. [, ]

Q2: How does TROX-1's state-dependent inhibition translate to its analgesic effects?

A: Cav2.2 channels play a crucial role in nociceptive transmission pathways. [] By preferentially blocking Cav2.2 channels in their open/inactivated state, TROX-1 inhibits the influx of calcium ions into neurons, effectively reducing neuronal excitability and attenuating pain signaling. [, ] Studies have shown its efficacy in reversing both inflammatory and nerve injury-induced pain in preclinical models. []

Q3: Does TROX-1 exhibit selectivity for specific Cav subtypes?

A: While TROX-1 shows a preference for Cav2.2 channels, research indicates that it can also block other Cav2 family channels, albeit with varying potency. [] This suggests that TROX-1 is a non-subtype selective Cav2 channel blocker, which may have implications for its overall efficacy and potential side effect profile. [, ]

Q4: What are the potential advantages of TROX-1's state-dependent inhibition compared to existing pain therapeutics?

A: State-independent Cav2.2 inhibitors, like ziconotide, often exhibit a narrow therapeutic window, meaning the effective dose is close to the dose that causes adverse effects. [] TROX-1's state-dependent action is hypothesized to contribute to an improved therapeutic window, potentially leading to fewer side effects. [, ] Additionally, unlike ziconotide which requires intrathecal administration, TROX-1 has demonstrated oral bioavailability in preclinical models. []

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